2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)-, methyl ester
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Overview
Description
2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)-, methyl ester is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)-, methyl ester typically involves the esterification of 2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction is typically carried out in a continuous flow reactor to optimize the reaction time and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(1-methyl-1H-indol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Properties
CAS No. |
66314-19-0 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-(1-methylindol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-14-11(7-8-13(15)16-2)9-10-5-3-4-6-12(10)14/h3-9H,1-2H3 |
InChI Key |
GLEGQDXTVQWNAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=CC(=O)OC |
Origin of Product |
United States |
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